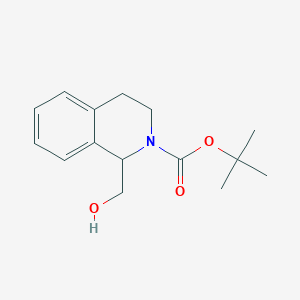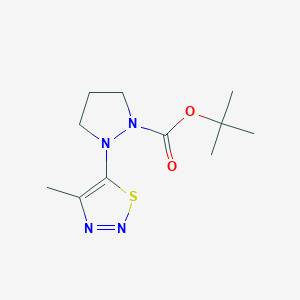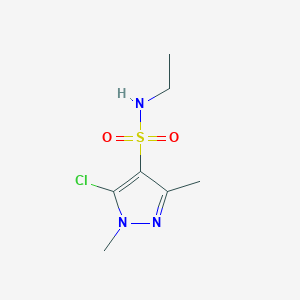![molecular formula C14H19BrN2O3 B1393821 tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate CAS No. 1427460-40-9](/img/structure/B1393821.png)
tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate
Overview
Description
Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate (TBBEAC) is an important organic compound that has been extensively studied for its various applications in synthesis, scientific research, and laboratory experiments. TBBEAC is a colorless solid with a molecular weight of 419.4 g/mol and a melting point of 177-179°C. TBBEAC is a versatile compound that has been used in a range of applications due to its unique properties.
Scientific Research Applications
Synthesis and Intermediate Applications
- tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate plays a role as an intermediate in the synthesis of target molecules, particularly in the context of PROTAC molecules. For example, tert-butyl derivatives have been utilized in the synthesis of specific compounds through palladium-catalyzed Suzuki reactions, showcasing their significance in complex chemical synthesis processes (Qi Zhang et al., 2022).
Pharmaceutical Chemistry
- In pharmaceutical chemistry, tert-butyl derivatives like tert-butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate are key in developing compounds with potential antibacterial activities. For instance, related compounds have shown activity against Mycobacterium tuberculosis and other nontuberculous strains (J. Vinšová et al., 2004).
Molecular and Crystallographic Studies
- These compounds are also pivotal in crystallographic studies. For example, studies involving tert-butyl esters have provided insights into molecular structures and crystal packing, contributing to the understanding of chemical structures and interactions (R. Kant et al., 2015).
Magnetism in Chemistry
- In the field of inorganic chemistry, tert-butyl derivatives are used in synthesizing compounds for studying magnetism. These studies often involve creating complex molecular structures with varying metal atom arrangements and studying their magnetic properties (Munendra Yadav et al., 2015).
Synthetic Organic Chemistry
- Tert-butyl derivatives play a crucial role in synthetic organic chemistry. For example, they are involved in the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines, demonstrating their versatility in creating novel organic compounds with diverse functional groups (S. M. Ivanov et al., 2017).
properties
IUPAC Name |
tert-butyl N-[2-[(3-bromobenzoyl)amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-8-7-16-12(18)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQJGWVZGYWNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393740.png)
![7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1393742.png)


![1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1393747.png)




![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1393753.png)

![4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393758.png)
![4-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzonitrile](/img/structure/B1393760.png)